molecular formula C14H28N2O4S2 B14006935 C14H28N2O4S2

C14H28N2O4S2

Cat. No.: B14006935
M. Wt: 352.5 g/mol
InChI Key: GDQAOWSFAQASER-UHFFFAOYSA-N
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Description

L-Lysine thioctate (CAS 20902-53-8), with the molecular formula C14H28N2O4S2, is a salt formed from the essential amino acid L-Lysine and the powerful antioxidant (R)-Alpha-Lipoic Acid (ALA) [1] . This molecular combination is a subject of research interest, particularly for its potential to influence bioavailability and biochemical activity. The compound is characterized by its dithiolane ring structure, which is central to its function in redox reactions [2] . The primary research value of L-Lysine thioctate lies in its application as a stable source of lipoic acid and lysine in experimental models. Researchers utilize it to investigate cellular antioxidant defense systems, mitochondrial energy metabolism, and redox signaling pathways. Its proposed mechanism of action involves the scavenging of reactive oxygen species (ROS) and the regeneration of other endogenous antioxidants, thereby modulating oxidative stress responses [5] . Further studies explore its role in neuropharmacology, examining potential protective effects in various models of neurological function. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can procure it in high-purity grades (up to 99%) to ensure experimental consistency and reliability [1] . Proper storage at -20°C is recommended to maintain stability.

Properties

Molecular Formula

C14H28N2O4S2

Molecular Weight

352.5 g/mol

IUPAC Name

tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)16(8-10-22-21-9-7-15)12(18)20-14(4,5)6/h7-10,15H2,1-6H3

InChI Key

GDQAOWSFAQASER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCSSCCN)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The predominant preparation method for Di-Boc-cystamine involves the Boc-protection of cystamine through reaction with di-tert-butyl dicarbonate (commonly called Boc anhydride). The reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the Boc-protected amine groups.

  • Starting material: Cystamine (NH2–CH2–CH2–S–S–CH2–CH2–NH2)
  • Protecting agent: Di-tert-butyl dicarbonate (Boc2O)
  • Base: Triethylamine or similar organic base
  • Solvent: Organic solvents like dichloromethane or acetonitrile
  • Conditions: Mild temperature, often room temperature or slightly cooled to control reaction rate and selectivity

The reaction proceeds by nucleophilic attack of the amino groups on the Boc anhydride, forming the carbamate linkage and yielding Di-Boc-cystamine with two Boc groups symmetrically attached to the cystamine scaffold.

Industrial-Scale Production

Industrial synthesis follows the same fundamental chemistry but emphasizes:

  • Use of high-purity reagents
  • Precise control of reaction parameters (temperature, pH, stoichiometry)
  • Purification techniques such as recrystallization or chromatographic methods to ensure high purity and batch consistency
  • Scale-up considerations include reactor design and solvent recovery to optimize yield and minimize waste

Reaction Conditions and Variations

Step Reagents/Conditions Purpose/Outcome
Boc Protection Cystamine + Boc2O + Triethylamine, RT Formation of Di-Boc-cystamine
Purification Recrystallization or chromatography Isolation of pure Di-Boc-cystamine
Optional Modifications Oxidation (e.g., H2O2 or m-CPBA), Reduction (DTT, TCEP), Substitution (NaH, K2CO3) Functionalization or transformation of disulfide or carbamate groups
  • Oxidation: Mild oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize sulfur atoms to sulfoxides or sulfones.
  • Reduction: Agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) reduce disulfide bonds to thiol groups.
  • Substitution: Nucleophilic substitution reactions can modify Boc-protected amines under basic conditions with sodium hydride or potassium carbonate.

Structural Features Relevant to Preparation

Di-Boc-cystamine's structure is symmetrical with a central disulfide bond flanked by ethyl chains each bearing a Boc-protected amino group. This symmetry facilitates uniform Boc protection and predictable reactivity patterns during synthesis and subsequent chemical modifications.

Data Table Summarizing Preparation Parameters

Parameter Details
Molecular Formula This compound
Molecular Weight 352.5 g/mol
Starting Material Cystamine (NH2–CH2–CH2–S–S–CH2–CH2–NH2)
Protecting Agent Di-tert-butyl dicarbonate (Boc2O)
Base Triethylamine or equivalent
Solvent Dichloromethane, acetonitrile, or similar
Reaction Temperature Room temperature to mild cooling
Reaction Time Several hours, typically 2–24 h depending on scale
Purification Methods Recrystallization, column chromatography
Optional Post-synthesis Steps Oxidation, reduction, substitution reactions
Industrial Considerations High reagent purity, controlled environment, scale-up

Research Findings and Literature Insights

  • The Boc-protection strategy for cystamine is well-established and widely used in organic synthesis for protecting amino groups during multi-step syntheses, particularly peptide synthesis.
  • Industrial processes emphasize reproducibility and purity, often employing chromatographic purification to remove side products and unreacted starting materials.
  • Oxidation and reduction of the disulfide bond in Di-Boc-cystamine allow for further chemical manipulation, enabling its use as a versatile intermediate in synthetic pathways.
  • Patents and academic literature describe variations in the synthesis, including continuous-flow photocatalytic methods for related disulfide compounds, highlighting potential for scalable and sustainable production.
  • The compound’s symmetrical structure and the presence of two Boc groups make it a valuable reagent for protecting diamines in complex syntheses.

Chemical Reactions Analysis

Types of Reactions: Di-boc-cystamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Di-boc-cystamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-boc-cystamine involves its ability to protect thiol groups by forming stable disulfide bonds. This protection is crucial during peptide and protein synthesis, preventing unwanted reactions with other functional groups. The Boc protecting groups can be selectively removed under acidic conditions, allowing for controlled release of the thiol groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with the Same Molecular Formula (C₁₄H₂₈N₂O₄S₂)

L-Lysine Thioctate (CAS 20902-53-8)
  • Structure : Combines L-lysine and lipoic acid (thioctic acid) moieties .
  • Key Differences :
    • Functional Groups : Contains a lysine-derived amine and a lipoic acid-derived dithiolane ring, unlike Di-Boc-cystamine’s Boc-protected amines and disulfide bridge.
    • Applications : Serves as a substrate for lipoamidase in enzymatic studies, unlike Di-Boc-cystamine’s role in cross-linking .
  • Physical Properties :
    • Boiling Point : 362.5°C
    • LogP : 8.9 (indicative of high lipophilicity) vs. Di-Boc-cystamine’s moderate polarity due to Boc groups.
Property Di-Boc-Cystamine L-Lysine Thioctate
CAS No. 67385-10-8 20902-53-8
Primary Use Cross-linking reagent Enzyme substrate
Key Functional Groups Boc, disulfide L-lysine, dithiolane
LogP ~2.5 (estimated) 8.9
Cystamine (H₂N–CH₂CH₂–S–S–CH₂CH₂–NH₂)
  • Molecular Formula : C₄H₁₂N₂S₂
  • Key Differences :
    • Lacks Boc protection, making it more reactive but less stable.
    • Used in disulfide bond formation but requires careful pH control .
  • Comparison :
    • Di-Boc-cystamine’s Boc groups enhance stability during storage and handling .
N-Boc-Cysteamine (C₇H₁₅NO₂S)
  • Structure : Single Boc-protected cysteamine (–CH₂CH₂–SH).
  • Applications : Thiol-reactive reagent for site-specific modifications.
  • Comparison :
    • Di-Boc-cystamine offers dual reactivity (disulfide and amines), enabling more complex conjugations .
CYP1A2 Inhibitor (CAS 137281-08-4)
  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Applications : Inhibits cytochrome P450 enzymes, unrelated to cross-linking .
  • Key Differences :
    • Smaller molecular weight (234.25 g/mol) and distinct heterocyclic structure .
5-Bromoindole-2-carboxylic Acid Derivatives
  • Example: Methyl 2-aminothiazole-5-carboxylate (C₅H₆N₂O₂S)
  • Applications : Intermediate in drug synthesis, contrasting with Di-Boc-cystamine’s role in bioconjugation .

Biological Activity

C14H28N2O4S2, known as Di-Boc-cystamine, is a compound of significant interest in biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

Di-Boc-cystamine is characterized by its unique molecular structure, which includes two cystamine units protected by Boc (tert-butyloxycarbonyl) groups. This structure enables various interactions with biological systems, making it a versatile building block for peptide synthesis and other applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to Di-Boc-cystamine exhibit antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development.
  • Antioxidant Properties : Research has shown that certain derivatives of cystamine possess antioxidant activities. These properties can protect cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
  • Cellular Mechanisms : Di-Boc-cystamine may influence cellular pathways involved in apoptosis and cell proliferation. Understanding these mechanisms is crucial for its potential therapeutic applications.

1. Antimicrobial Efficacy

A study evaluating the antimicrobial activity of related compounds found that derivatives of cystamine exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL for various strains, indicating strong antibacterial potential .

CompoundMIC (µg/mL)Target Organism
Di-Boc-cystamine25-50Vibrio cholerae
Related Flavonoids25Enterococcus faecalis

2. Antioxidant Activity

In vitro assays demonstrated that compounds derived from cystamine possess antioxidant capabilities. These studies employed various methodologies to assess the capacity of these compounds to scavenge free radicals, contributing to their potential use in therapeutic contexts .

CompoundAssay TypeResult
Di-Boc-cystamineDPPH ScavengingHigh antioxidant activity
Cystamine DerivativeABTS AssayModerate antioxidant activity

3. Cellular Studies

Research involving cell lines has indicated that Di-Boc-cystamine may modulate apoptosis-related pathways. These findings suggest that the compound could play a role in cancer therapeutics by promoting programmed cell death in malignant cells .

Q & A

Basic: What experimental methods are recommended to determine the molecular structure and functional groups of C₁₄H₂₈N₂O₄S₂?

Methodological Answer:

  • Spectroscopic Techniques : Use NMR spectroscopy (¹H, ¹³C, 2D-COSY) to identify proton/carbon environments and sulfur/oxygen groups . FT-IR can confirm functional groups (e.g., sulfonyl or amide bonds) via characteristic absorption bands.
  • Crystallography : X-ray diffraction (XRD) resolves 3D molecular geometry and bond angles, critical for validating stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Computational Validation : Compare experimental data with DFT (Density Functional Theory)-predicted spectra to resolve ambiguities .

Basic: How should researchers design experiments to optimize the synthesis of C₁₄H₂₈N₂O₄S₂?

Methodological Answer:

  • Parameter Screening : Systematically vary solvents, catalysts, and reaction temperatures using Design of Experiments (DoE) to identify optimal conditions .
  • Kinetic Profiling : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps and intermediates .
  • Reproducibility Checks : Replicate reactions under identical conditions to assess yield consistency and identify stochastic variables (e.g., moisture sensitivity) .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational models for C₁₄H₂₈N₂O₄S₂?

Methodological Answer:

  • Error Source Analysis : Verify instrument calibration (e.g., NMR shimming, XRD alignment) and purity of the compound .
  • Multi-Technique Cross-Validation : Combine Raman spectroscopy, solid-state NMR, and neutron diffraction to resolve discrepancies in vibrational modes or crystal packing .
  • Model Refinement : Adjust computational parameters (e.g., basis sets, solvation models) to better align with empirical data. Validate using benchmark datasets .

Advanced: What strategies are effective for analyzing conflicting literature reports on the reactivity of C₁₄H₂₈N₂O₄S₂?

Methodological Answer:

  • Critical Appraisal Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases (e.g., uncontrolled variables in reaction setups) .
  • Meta-Analysis : Aggregate data from primary sources (avoiding secondary summaries) to identify trends or outliers. Use statistical tools like Cochrane’s Q-test to assess heterogeneity .
  • Contradiction Mapping : Tabulate conflicting results (Table 1) and isolate variables (e.g., solvent polarity, temperature) causing divergence .

Table 1 : Example Contradiction Analysis Table

StudySolventTemp (°C)Yield (%)Proposed MechanismLikely Bias
ADMF8062SN2Impure reagent
BTHF6038RadicalOxygen contamination

Basic: How to conduct a rigorous literature review on C₁₄H₂₈N₂O₄S₂’s biological or catalytic applications?

Methodological Answer:

  • Database Selection : Use SciFinder , Reaxys , or PubMed with Boolean operators (e.g., "C14H28N2O4S2 AND catalysis NOT industrial") to filter academic studies .
  • Citation Chaining : Track references from high-impact papers (e.g., J. Med. Chem.) to identify foundational work .
  • Gap Identification : Map existing studies using a SWOT matrix (Strengths, Weaknesses, Opportunities, Threats) to highlight understudied areas (e.g., enantioselective synthesis) .

Advanced: What methodologies ensure reproducibility in synthesizing and characterizing C₁₄H₂₈N₂O₄S₂?

Methodological Answer:

  • Protocol Standardization : Document exact molar ratios, solvent grades, and equipment models (e.g., "HPLC-grade acetonitrile, Agilent 1260 Infinity II") .
  • Raw Data Archiving : Share NMR FID files, XRD cif files, and chromatograms in supplementary materials for peer validation .
  • Collaborative Validation : Partner with independent labs to replicate key findings, addressing equipment- or operator-specific biases .

Advanced: How to design a multi-step synthesis project for C₁₄H₂₈N₂O₄S₂ derivatives with novel properties?

Methodological Answer:

  • Retrosynthetic Planning : Break down the target molecule into synthons using tools like Synthia or CAS Retrosynthesis Module .
  • Intermediate Characterization : Validate each step via LC-MS and in situ IR to detect side products early .
  • Risk Mitigation : Pre-screen reaction conditions using microfluidic or high-throughput robotic platforms .

Basic: What ethical and reporting standards apply when publishing data on C₁₄H₂₈N₂O₄S₂?

Methodological Answer:

  • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Authorship Criteria : Adhere to ICMJE guidelines to define contributor roles and avoid ghostwriting .
  • Conflict Disclosure : Declare funding sources and patent filings related to the compound .

Advanced: How to evaluate the long-term stability of C₁₄H₂₈N₂O₄S₂ under varying environmental conditions?

Methodological Answer:

  • Accelerated Aging Studies : Expose samples to controlled humidity/temperature cycles (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC .
  • Mechanistic Insights : Use Arrhenius modeling to predict shelf life and identify degradation pathways (e.g., hydrolysis, oxidation) .
  • Stabilizer Screening : Test antioxidants (e.g., BHT) or inert atmospheres (N₂ purge) to enhance stability .

Advanced: How can interdisciplinary approaches enhance research on C₁₄H₂₈N₂O₄S₂?

Methodological Answer:

  • Convergent Techniques : Combine synthetic chemistry with biophysical assays (e.g., SPR for binding affinity) or materials science (e.g., SEM for morphology) .
  • Cross-Disciplinary Teams : Engage computational chemists for QSAR modeling and toxicologists for safety profiling .
  • Funding Alignment : Target grants emphasizing convergence science (e.g., NSF-EFRI) to support collaborative infrastructure .

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